4-(Difluoromethyl)pyrimidine-2-carbonitrile
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Overview
Description
4-(Difluoromethyl)pyrimidine-2-carbonitrile is a chemical compound with the molecular formula C6H3F2N3 and a molecular weight of 155.11 g/mol It is characterized by the presence of a difluoromethyl group attached to a pyrimidine ring, which also contains a carbonitrile group
Mechanism of Action
Target of Action
The compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, composed of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Mode of Action
Pyrimidine derivatives are often used in the development of drugs due to their ability to interact with various biological targets. They can act as building blocks of nucleic acids, inhibit enzymes, interact with various receptors, and more .
Biochemical Pathways
As a pyrimidine derivative, this compound could potentially be involved in nucleic acid synthesis or other cellular processes involving pyrimidines .
Pharmacokinetics
Factors such as its molecular weight (15511 ) and structure could influence its absorption, distribution, metabolism, and excretion.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and presence of other molecules. Its difluoromethyl group might enhance its stability and lipophilicity, potentially influencing its interaction with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)pyrimidine-2-carbonitrile typically involves the introduction of a difluoromethyl group to a pyrimidine ring. One common method involves the reaction of a suitable pyrimidine precursor with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like copper or palladium complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)pyrimidine-2-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-(Difluoromethyl)pyrimidine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)pyrimidine-2-carbonitrile
- 4-(Chloromethyl)pyrimidine-2-carbonitrile
- 4-(Bromomethyl)pyrimidine-2-carbonitrile
Uniqueness
4-(Difluoromethyl)pyrimidine-2-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to other similar compounds. This group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(difluoromethyl)pyrimidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-6(8)4-1-2-10-5(3-9)11-4/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGDEFRFUQRWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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